3-(Cystein-S-yl)paracetamol, also known as APAP-CYS, is a metabolite of acetaminophen . It is formed during the metabolism of acetaminophen and has been found in isolated human serum following therapeutic and supratherapeutic doses of acetaminophen . It is implicated in nephrotoxicity .
The molecular structure of 3-(Cystein-S-yl)paracetamol is complex. It involves the binding of acetaminophen to cysteine groups, forming 3-(cystein-S-yl)acetaminophen-protein adducts . These adducts have been found in various proteins in the liver, with molecular weights ranging from 38 to approximately 106 kDa .
3-(Cystein-S-yl)paracetamol, also referred to as 3-(Cystein-S-yl)acetaminophen, is a significant metabolite derived from the common analgesic paracetamol (acetaminophen). This compound is produced when paracetamol undergoes metabolic activation and is subsequently conjugated with cysteine, an amino acid that plays a vital role in various biochemical processes. The formation of this compound is particularly relevant in the context of paracetamol toxicity, where it serves as a biomarker for liver damage due to its association with the toxic metabolite N-acetyl-p-benzoquinone imine (NAPQI) .
3-(Cystein-S-yl)paracetamol belongs to the class of organic compounds known as L-cysteine-S-conjugates. These compounds are formed through the conjugation of cysteine with various electrophilic species, including reactive metabolites of drugs. The synthesis of 3-(Cystein-S-yl)paracetamol primarily occurs in the liver, where cytochrome P450 enzymes catalyze the conversion of paracetamol to NAPQI, which is then detoxified by conjugation with glutathione and cysteine .
The synthesis of 3-(Cystein-S-yl)paracetamol can be achieved through several methods:
The primary synthetic route involves:
This reaction can be monitored using high-performance liquid chromatography (HPLC) and mass spectrometry techniques to quantify the product .
The molecular formula for 3-(Cystein-S-yl)paracetamol is C_10H_12N_2O_3S. Its structure features a paracetamol core substituted with a cysteine moiety at the sulfur atom. The presence of both amine and hydroxyl functional groups contributes to its biochemical reactivity.
Key structural data include:
The compound's structural characteristics allow it to interact with various biological macromolecules, influencing its role in detoxification processes .
3-(Cystein-S-yl)paracetamol participates in several biochemical reactions:
The formation of protein adducts has been shown to correlate with liver injury severity, making it an important marker for clinical assessments following paracetamol overdose .
The mechanism by which 3-(Cystein-S-yl)paracetamol exerts its effects involves several steps:
Research indicates that quantifying levels of this metabolite can provide insights into the extent of liver damage during paracetamol toxicity .
Key physical properties include:
Chemical properties encompass:
Analytical techniques such as nuclear magnetic resonance (NMR) spectroscopy and infrared (IR) spectroscopy are used to characterize its purity and confirm structural integrity .
3-(Cystein-S-yl)paracetamol has several applications in scientific research:
Its role in understanding drug metabolism makes it a valuable compound for researchers studying pharmacokinetics and toxicology .
The hepatotoxicity of paracetamol (acetaminophen, APAP) was first clinically documented in 1966 by Davidson and Eastham, who described fulminant hepatic necrosis in overdose cases [1]. A pivotal breakthrough came in 1973 when Mitchell, Jollow, and colleagues established the metabolic basis of toxicity. Their research demonstrated that CYP-mediated oxidation converts APAP into a reactive metabolite that depletes glutathione (GSH) and covalently binds to hepatic proteins—events directly correlated with centrilobular necrosis in mice [1] [2]. The reactive metabolite, N-acetyl-p-benzoquinone imine (NAPQI), was conclusively identified in 1984 by Dahlin et al. using mass spectrometry [1] [6]. This discovery laid the groundwork for understanding 3-(cystein-S-yl)paracetamol (APAP-CYS) as the predominant covalent adduct formed when NAPQI attacks cysteine sulfhydryl groups on cellular proteins [2] [5].
Table 1: Key Historical Milestones in APAP-CYS Research
Year | Discovery | Key Researchers |
---|---|---|
1966 | First clinical report of APAP-induced hepatic necrosis | Davidson & Eastham |
1973 | CYP metabolism generates reactive metabolite; GSH depletion critical | Mitchell, Jollow, et al. |
1984 | Identification of NAPQI as the reactive metabolite | Dahlin et al. |
1989–1991 | Immunochemical detection of APAP-CYS adducts in liver and serum | Pumford, Hinson, et al. |
2002 | HPLC-EC assay for quantitative APAP-CYS measurement in humans | Muldrew et al. |
APAP-CYS formation represents the molecular bridge between APAP metabolism and cellular injury. Hepatic CYP2E1 (and to lesser extents CYP1A2/3A4) oxidizes APAP to NAPQI. Under physiological conditions, NAPQI is rapidly detoxified by GSH conjugation. However, during overdose, GSH reserves are depleted below a critical threshold (~30% of normal), allowing NAPQI to covalently bind to cysteine residues on proteins, forming APAP-CYS adducts [1] [4]. The second-order rate constant for NAPQI reaction with GSH is 3.2 × 10⁴ M⁻¹s⁻¹, making it one of the fastest enzymatic detoxification reactions known [1].
Molecular Targets and Consequences: APAP-CYS adducts preferentially modify mitochondrial proteins, including aldehyde dehydrogenase (ALDH), glutamate dehydrogenase, and adenosine triphosphate synthase subunits [8] [10]. This binding disrupts mitochondrial respiration, increases reactive oxygen species (ROS) generation, and activates c-Jun N-terminal kinase (JNK)—events culminating in mitochondrial permeability transition pore opening and necrotic cell death [1] [4]. Immunoblot analyses of subcellular fractions from APAP-treated mice confirm adducts are detectable in mitochondria, cytosol, and nuclei within 1–2 hours post-overdose, preceding histological necrosis [5] [9].
Adduct Stability and Distribution: APAP-CYS adducts exhibit remarkable stability in vivo. Immunohistochemical studies reveal a centrilobular (zone 3) distribution pattern in liver sections, mirroring the regional susceptibility to injury [2]. Notably, adducts are released into systemic circulation during hepatocyte lysis, enabling serum detection [7] [10].
Table 2: Characteristics of APAP-CYS Adduct Formation
Characteristic | Detail | Detection Method |
---|---|---|
Primary metabolic enzyme | CYP2E1 (major), CYP1A2, CYP3A4 | Enzyme inhibition studies |
Critical GSH threshold for binding | ~70% depletion | Radiolabeled APAP + GSH assays |
Key protein targets | Mitochondrial proteins (ALDH, ATP synthase), cytoskeletal proteins | Immunoblot/immunohistochemistry |
Subcellular distribution | Mitochondria > cytosol > nuclei | Subcellular fractionation |
Onset in liver | 1–2 hours post-overdose | Immunohistochemistry |
APAP-CYS serves dual roles: as a mechanistic linchpin in toxicity pathways and as a translational biomarker for clinical diagnosis.
Mechanistic Insights: The quantification of APAP-CYS adducts has resolved controversies in APAP toxicity. For instance, adduct levels correlate linearly with the extent of necrosis in murine models, confirming covalent binding as the initiating event rather than GSH depletion alone [1] [9]. Furthermore, studies using N-acetylcysteine (NAC) show that delayed administration reduces adduct formation only minimally, explaining its limited efficacy when administered >8 hours post-overdose [1] [6]. This underscores the adduct's role as an irreversible commitment point in injury progression.
Diagnostic Biomarker: APAP-CYS adducts in serum exhibit superior diagnostic specificity compared to traditional biomarkers:
Clinical Utility: A serum adduct cutoff of ≥1.1 nmol/mL distinguishes APAP-induced ALF from other etiologies with 96.8% sensitivity and 95% specificity [7] [10].
Evolution to Point-of-Care Assays: Antibody-based ELISA methods derived from early immunochemical techniques now enable rapid adduct quantification in emergency settings [3] [6]. These assays detect adducts in 19% of ALF cases initially classified as "indeterminate," redefining APAP as the most common cause of ALF in Western countries [6] [8].
Table 3: Clinical Validation of APAP-CYS as a Biomarker
Parameter | Performance | Clinical Impact |
---|---|---|
Sensitivity | 96.8% (at ALT >1000 IU/L) | Reliable rule-out of APAP toxicity |
Specificity | 95% | Prevents misdiagnosis in indeterminate ALF |
Positive Predictive Value | >90% | Guides NAC therapy in staggered overdoses |
Detection window in serum | Up to 12 days post-ingestion | Diagnoses late-presenting cases |
Correlation with outcome | Peak adduct levels correlate with peak ALT (r=0.779) | Prognosticates severity |
CAS No.: 15245-44-0
CAS No.: 576-42-1
CAS No.: 64755-14-2
CAS No.:
CAS No.: 12007-33-9